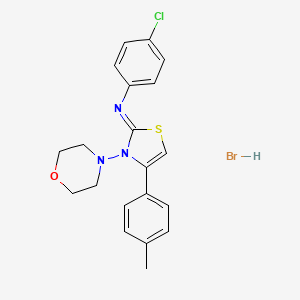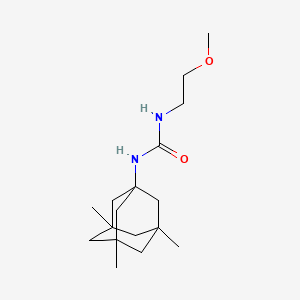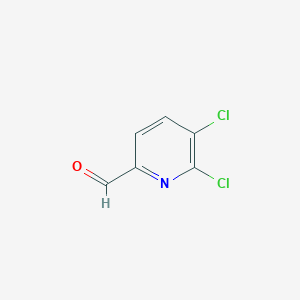![molecular formula C17H27N5O2 B2361729 1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione CAS No. 878736-09-5](/img/structure/B2361729.png)
1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione is a synthetic compound belonging to the purine class of molecules. This compound is structurally characterized by a purine core substituted with various functional groups, including dimethyl, methylpiperidinylmethyl, and propan-2-yl groups. These modifications confer unique chemical and biological properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione typically involves multi-step organic synthesis. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated using appropriate alkyl halides under basic conditions to introduce the dimethyl and propan-2-yl groups.
Piperidine Introduction: The 4-methylpiperidin-1-ylmethyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automation: Employing automated systems for precise control of reaction conditions and monitoring.
化学反応の分析
Types of Reactions
1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical products.
作用機序
The mechanism of action of 1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, altering their activity and downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with a similar purine structure.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases for its bronchodilator effects.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate, with mild stimulant properties.
Uniqueness
1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-11(2)22-13(10-21-8-6-12(3)7-9-21)18-15-14(22)16(23)20(5)17(24)19(15)4/h11-12H,6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVCFYOCGYYTHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
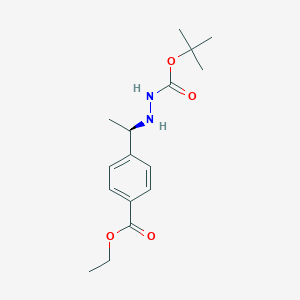
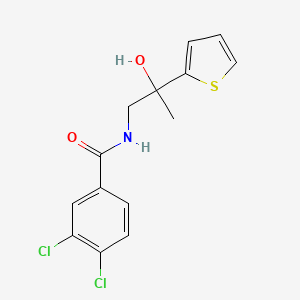
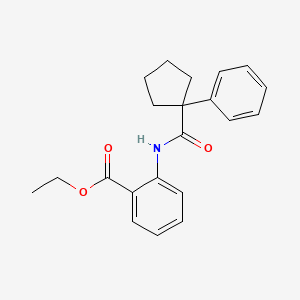
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-butylphenyl)amino)formamide](/img/structure/B2361652.png)
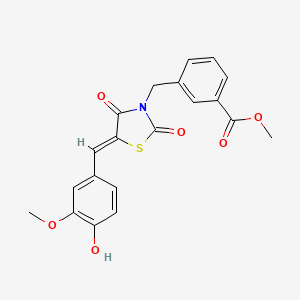
![1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2361654.png)
![6-Methyl-5-prop-2-enoyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2361656.png)
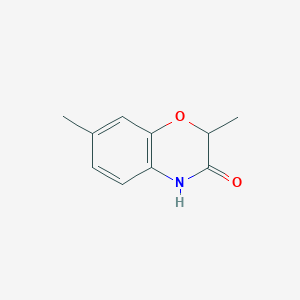
![2-Chloro-N-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]propanamide](/img/structure/B2361661.png)
![methyl (5-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2361663.png)
![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2361665.png)
